Isochroman-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFIRBDJVKBOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726392 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20924-57-6 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Isochroman 4 Ol Within Contemporary Chemical Research
Significance of the Isochroman (B46142) Core in Chemical and Biological Contexts
The isochroman framework is a privileged heterocyclic system found in a variety of natural products, including those isolated from fungi and olive oil. researchgate.net This structural motif is a key component in many compounds exhibiting a wide spectrum of biological activities. researchgate.netnih.gov Medicinal chemists have successfully synthesized numerous isochroman derivatives that demonstrate potential as therapeutic agents targeting a range of conditions. nih.gov
The versatility of the isochroman core makes it a valuable precursor in the synthesis of other complex molecules, such as benzophenones and benzodiazepine-4-ones. researchgate.net Its structure allows for various chemical modifications, enabling the creation of diverse and complex molecules. The development of synthetic methods, like the oxa-Pictet-Spengler reaction, has made the isochroman motif more accessible for research and development. researchgate.netnih.gov This reaction, particularly when using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), has expanded the scope for creating functionalized isochromans. nih.govrsc.org
Derivatives of the isochroman core have been investigated for a multitude of pharmacological applications. Research has highlighted their potential as anti-inflammatory, antimicrobial, antioxidant, antihypertensive, and antitumor agents. researchgate.netnih.govontosight.ai For instance, certain isochroman derivatives have shown cytotoxicity against cancer cell lines, while others possess anti-HIV, antiplatelet, and neuroprotective properties. thieme-connect.comresearchgate.netontosight.ai The broad range of biological activities associated with the isochroman scaffold continues to drive its exploration in medicinal chemistry. researchgate.net
Table 1: Biological Activities of Isochroman Derivatives
| Biological Activity | Reference |
|---|---|
| Anti-inflammatory | researchgate.netnih.govontosight.ai |
| Antimicrobial (Antibacterial, Antifungal) | researchgate.netnih.gov |
| Antioxidant | researchgate.netnih.govontosight.aiisroset.org |
| Antihypertensive | thieme-connect.comnih.govnih.gov |
| Antitumor / Cytotoxic | thieme-connect.comresearchgate.netnih.govontosight.ai |
| Anti-HIV | thieme-connect.com |
| Antiplatelet | researchgate.net |
| Neuroprotective | ontosight.ai |
| Phytotoxic (Herbicidal) | google.com |
Historical Perspectives on Isochroman-4-ol Research Development
The exploration of isochroman chemistry has evolved significantly over the decades. While the broader isochroman scaffold received increasing attention from the 1970s, specific research into this compound derivatives has seen notable advancements in synthetic methodology over the years.
Early synthetic work laid the groundwork for accessing this particular structure. A key development in the synthesis of isochroman-4-ols involved the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net This method provided a direct route to the this compound core.
Later research focused on creating enantiomerically pure versions of these compounds, which are crucial for studying their biological activities. A notable achievement was the development of a novel method for the synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol. wits.ac.za This process began with 5,8-dimethoxy-1H-isochromene, which was converted to the racemic this compound through a hydroboration-oxidation reaction. The separation of the enantiomers was then accomplished by acetylating the alcohol and using a lipase (B570770) enzyme to selectively deacetylate one enantiomer.
More recently, synthetic chemists have developed divergent strategies to produce isochroman-4-ols from common starting materials. One such modern approach involves the epoxidation of (E)-(2-stilbenyl/styrenyl)methanols, followed by a cyclization reaction. thieme-connect.com This strategy allows for the controlled synthesis of distinct scaffolds, including isochroman-4-ols, by manipulating the reaction conditions and the substrate. thieme-connect.comresearchgate.net These advancements highlight a continuous effort to refine and expand the synthetic toolbox for creating complex and potentially therapeutic this compound derivatives.
Advanced Synthetic Methodologies for Isochroman 4 Ol and Analogues
General Strategies for Isochroman-4-ol Ring System Construction
The synthesis of the this compound nucleus is primarily achieved through intramolecular cyclization reactions. These strategies involve the formation of the heterocyclic pyran ring onto a benzene (B151609) core, with the hydroxyl group strategically placed at the C-4 position. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Cyclization Reactions in this compound Synthesis
A variety of cyclization reactions have been effectively employed to construct the this compound scaffold. These methods often utilize readily available starting materials and proceed with high levels of regio- and stereoselectivity.
A key method for the synthesis of isochroman-4-ols involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.netsmolecule.com This electrophilic cyclization is initiated by the reaction of a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, with the alkene. The subsequent intramolecular attack by the benzylic hydroxyl group leads to the formation of an organomercury intermediate. Oxidative demercuration, often achieved by treatment with sodium borohydride (B1222165) and oxygen, then furnishes the desired this compound. beilstein-journals.org
This methodology has proven effective for the synthesis of various substituted isochroman-4-ols. For instance, chiral isochromanes have been produced from chiral ortho 1-hydroxyethyl propenyl benzenes under both anaerobic and oxidative mercury(II) mediated conditions. researchgate.net The stereochemistry at the C-4 position can be controlled by the stereochemistry of the starting alcohol.
Table 1: Examples of Mercury-Mediated this compound Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| (R)-3-benzyloxy-4-methoxy-1-(1′-hydroxyethyl)-2-prop-1′-enylbenzene | 1. Hg(OAc)₂ 2. NaBH₄, O₂ | Chiral isochroman (B46142) | Not Reported | researchgate.net |
| 2-(prop-1-enyl)phenylmethanol derivatives | Hg(II) salt, then NaBH₄, O₂ | Isochroman-4-ols | Not Reported | researchgate.net |
| δ-hydroxy alkene | Mercuric trifluoroacetate | 2,6-cis-disubstituted tetrahydropyran (B127337) ring | Not Reported | researchgate.net |
Data sourced from referenced articles.
Ruthenium-catalyzed olefin metathesis, specifically ring-closing metathesis (RCM), offers a powerful and versatile approach to the synthesis of the isochroman ring system. researchgate.netresearchgate.net This strategy typically involves a two-step, one-pot procedure starting from a suitably substituted benzene derivative bearing both an allyl and an O-allyl group. core.ac.uk
First, a ruthenium catalyst, such as [RuClH(CO)(PPh₃)₃], is used to isomerize the C-allyl group to a propenyl group. researchgate.net This is followed by the addition of a Grubbs-type RCM catalyst, which facilitates the ring closure between the newly formed propenyl group and the O-allyl ether, eliminating ethene and forming the isochromene ring. core.ac.ukorganic-chemistry.org Subsequent hydroboration-oxidation of the resulting isochromene yields the target this compound. core.ac.uk This method allows for the synthesis of a variety of substituted isochromans from a common precursor. researchgate.net
Table 2: Ruthenium-Mediated Synthesis of an this compound Precursor
| Starting Material | Catalysts | Intermediate | Overall Yield | Reference |
| (2-allyl-3,6-dimethoxyphenyl)methanol (allylated) | 1. Isomerization catalyst 2. Grubbs II catalyst | 5,8-dimethoxy-1H-isochromene | 47% | core.ac.uk |
Data sourced from referenced articles.
A divergent and stereoselective strategy for synthesizing isochroman-4-ols involves the epoxidation of (E)-(2-stilbenyl/styrenyl)methanols, followed by an intramolecular cyclization. thieme-connect.comresearchgate.net The starting stilbene (B7821643) or styrene (B11656) methanols can be prepared through standard cross-coupling reactions. thieme-connect.com
The epoxidation of the double bond creates an electrophilic epoxide which is then susceptible to intramolecular attack by the benzylic hydroxyl group. thieme-connect.com This acid-catalyzed cyclization proceeds with high stereoselectivity, with the stereochemistry of the final product being controlled by the geometry of the starting alkene and the nature of the substituents. thieme-connect.com This method provides access to a range of isochroman-4-ols with diverse substitution patterns on both the aromatic ring and the pyran ring. thieme-connect.com A similar strategy has been employed in the synthesis of griseusin natural products, where a stereoselective epoxidation and regioselective cyclization of a 1-methylene isochroman intermediate is a key step. nih.gov
Table 3: this compound Synthesis via Epoxidation/Cyclization
| Starting Material Type | Key Steps | Product Scaffold | Stereoselectivity | Reference |
| (E)-(2-Stilbenyl/styrenyl)methanols | 1. Epoxidation 2. Acid-catalyzed cyclization | This compound | High | thieme-connect.comresearchgate.net |
| 1-Methylene isochroman | 1. Stereoselective epoxidation 2. Regioselective cyclization | Tetrahydro-spiropyran | High | nih.gov |
Data sourced from referenced articles.
The oxa-Diels–Alder reaction provides a powerful tool for the construction of the isochroman skeleton. rsc.orgresearchgate.net This [4+2] cycloaddition can occur between an o-quinodimethane, generated in situ, and an activated carbonyl compound. researchgate.net For example, sultines can serve as precursors to o-quinodimethanes, which then react with aldehydes or ketones in the presence of a copper(II) triflate catalyst to afford a variety of functionalized isochromans. researchgate.net
Another approach involves an enantioselective oxa-Diels-Alder reaction between dendralenes and phenylglyoxal, catalyzed by a palladium(II) complex, to construct dihydropyran motifs which can be precursors to isochroman-like structures. anu.edu.au These methods are often characterized by their high efficiency and ability to generate complex polycyclic systems in a single step. rsc.organu.edu.au
The Parham-type cyclization offers an alternative route to the isochroman core, particularly for the synthesis of isochroman-4-ones, which can then be reduced to isochroman-4-ols. smolecule.com This reaction involves the intramolecular cyclization of an aryllithium species onto an internal electrophile. nih.gov
In the context of isochroman synthesis, Weinreb amides have been shown to be effective internal electrophiles. nih.govdntb.gov.ua The process starts with a halogen-metal exchange on an appropriately substituted aromatic precursor to generate an aryllithium. This intermediate then undergoes intramolecular cyclization by attacking the Weinreb amide, leading to the formation of the isochroman-4-one (B1313559). The stability of the resulting tetrahedral intermediate is a key feature of using Weinreb amides. orientjchem.org This methodology has been successfully applied to the synthesis of fused indolizinone systems and can be adapted for the synthesis of the isochroman nucleus. nih.gov
Intramolecular Carbonyl-Ene Reaction Pathways
The intramolecular carbonyl-ene (ICE) reaction provides an atom-economical pathway for the formation of homoallylic alcohols, making it a valuable tool for synthesizing this compound scaffolds. nih.govwikipedia.org This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl group (the enophile) within the same molecule, leading to the formation of a new carbon-carbon bond and a hydroxyl group. wikipedia.org
In the context of isochroman synthesis, the reaction has been effectively applied to create complex tetracyclic systems, such as the idarubicinone (B1213288) core. researchgate.netarkat-usa.org A key strategy involves the cyclization of an ortho-methallylbenzaldehyde derivative. The ene reaction of a dihydroxyanthraquinone aldehyde precursor, for instance, can be catalyzed by a Lewis acid like tin(IV) chloride pentahydrate (SnCl₄·5H₂O), directly yielding the tetracyclic idarubicinone core containing the this compound structure. arkat-usa.org
Organocatalysis has also emerged as a powerful approach for facilitating intramolecular carbonyl-ene reactions. nih.gov Brønsted acids, such as phosphoric acid derivatives, have been shown to catalyze the cyclization of various aldehydes to form heterocyclic six-membered rings, including the piperidine (B6355638) skeleton, which is analogous to the isochroman ring. nih.gov These reactions often proceed with high diastereoselectivity, favoring the trans configuration in the resulting ring system. nih.gov
Table 1: Organocatalyzed Intramolecular Carbonyl-Ene Cyclization
| Catalyst | Substrate Type | Product | Diastereoselectivity (trans:cis) | Yield |
| Phosphoric Acid | Aldehyde | Piperidine | >20:1 | 96% |
| N-Triflylphosphoramide | Trifluoroketone | Cyclohexane | 1.8:1 | 79% |
Data sourced from studies on organocatalyzed intramolecular carbonyl-ene reactions. nih.gov
Hydroboration-Oxidation for Isochromanol Formation
Hydroboration-oxidation is a fundamental two-step reaction sequence in organic synthesis that converts alkenes into alcohols. unacademy.comwikipedia.org This methodology has been successfully employed to synthesize racemic this compound from an isochromene precursor.
The process begins with the hydroboration step, where borane (B79455) (BH₃) adds across the double bond of the isochromene. wikipedia.orglibretexts.org This addition is stereospecific, occurring in a syn fashion, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org The reaction exhibits anti-Markovnikov regioselectivity, meaning the boron atom attaches to the less substituted carbon of the alkene, and the hydrogen attaches to the more substituted carbon. wikipedia.orglibretexts.org In the subsequent oxidation step, the resulting organoborane intermediate is treated with hydrogen peroxide (H₂O₂) and a base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. libretexts.orgmasterorganicchemistry.com
A specific application involves the conversion of 5,8-dimethoxy-1H-isochromene to racemic 5,8-dimethoxy-isochroman-4-ol, which was achieved in an 84% yield. wits.ac.za This method provides a reliable route to isochroman-4-ols from their corresponding vinyl ether precursors.
Brønsted Acid-Catalyzed Pinacol (B44631) Rearrangement/Intramolecular Cyclization
A powerful sequence involving a Brønsted acid-catalyzed pinacol rearrangement followed by intramolecular cyclization has been developed for the synthesis of 4-aryl-1H-isochromene derivatives. researchgate.netresearchgate.net These intermediates can then be readily converted to the corresponding 4-aryl-isochroman analogues. researchgate.netresearchgate.net
The process starts with a substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diol. researchgate.netresearchgate.net In the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), the 1,2-diol undergoes a pinacol rearrangement. researchgate.netresearchgate.net This classic reaction involves protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift to form a more stable intermediate. This is immediately followed by an intramolecular cyclization (an oxa-cyclization) involving the pendant hydroxymethyl group, which attacks the newly formed carbocationic center to forge the isochromene ring.
This reaction sequence is highly efficient, typically requiring low catalyst loading (e.g., 5 mol% of TfOH) and short reaction times (10-20 minutes). researchgate.netresearchgate.net The resulting 4-aryl-1H-isochromenes can be subsequently hydrogenated to furnish the desired 4-aryl-isochromans in high yields, reaching up to 90%. researchgate.netresearchgate.net
Enantioselective Synthesis of Chiral this compound and Derivatives
The development of enantioselective methods is crucial for accessing stereochemically pure isochroman derivatives, which is often a prerequisite for their use as pharmaceuticals or in the total synthesis of natural products. acs.orgresearchgate.net
Asymmetric Catalysis in Isochroman Synthesis
Asymmetric catalysis has emerged as the most potent strategy for the stereoselective synthesis of isochroman scaffolds. researchgate.netresearchgate.net By employing chiral catalysts, it is possible to control the absolute stereochemistry of the products, often with high levels of enantiopurity.
A highly effective method for the enantioselective synthesis of chiral isochromans is the palladium(II)-catalyzed intramolecular allylic C-H oxidation of terminal olefin precursors. rsc.orgnih.gov This transformation installs both an oxygen-containing functionality and a stereocenter in a single, efficient step. nih.gov
The success of this reaction hinges on the use of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand. nih.govnih.govlookchem.com This ligand, in conjunction with a palladium(II) salt, forms a catalytic system that can achieve high levels of asymmetric induction. nih.gov The reaction demonstrates broad substrate scope, tolerating both electron-rich and electron-deficient aromatic rings on the substrate precursor. lookchem.com This operationally simple method, which can be run open to air and moisture, consistently furnishes chiral vinylisochromans in good yields and with excellent enantioselectivities, typically averaging 92% enantiomeric excess (ee), with numerous examples achieving 90% ee or higher. nih.govlookchem.com
Table 2: Enantioselective Allylic C-H Oxidation for Isochroman Synthesis
| Substrate Aromatic Ring Substitution | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-MeO | 75 | 92 |
| 4-CF₃ | 65 | 94 |
| 4-F | 70 | 93 |
| 4-Cl | 67 | 93 |
| 3,5-di-Me | 80 | 90 |
| Unsubstituted | 72 | 92 |
Data represents a selection of results from Pd(II)/ArSOX catalyzed synthesis of chiral isochromans. nih.govlookchem.com
A biomimetic approach utilizing a cooperative bimetallic catalytic system provides a direct and highly enantioselective route to complex tetracyclic isochroman frameworks. researchgate.netnih.gov This strategy employs a Au(I)/chiral Sc(III) bimetallic system to catalyze an asymmetric hetero-Diels–Alder (HDA) reaction between an in-situ generated isochromene (the diene) and an ortho-quinonemethide (the dienophile). researchgate.netnih.govnih.gov
The reaction is initiated from readily available α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols under mild conditions. nih.gov The gold(I) component catalyzes the intramolecular cyclization of the α-propargyl benzyl alcohol to form the reactive isochromene intermediate. nih.gov Simultaneously, the chiral scandium(III) complex, featuring an N,N'-dioxide ligand, activates the 2-(hydroxylmethyl) phenol (B47542) to generate the ortho-quinonemethide and controls the stereochemical outcome of the subsequent HDA cycloaddition. researchgate.netnih.gov
This dual catalytic cascade affords a diverse range of tetracyclic isochromans in good yields and with excellent diastereoselectivity and enantioselectivity, with ee values reaching up to 95%. nih.govnih.gov Experimental studies suggest that the enantioselectivity arises from the steric hindrance between the in-situ formed isochromene and the bulky tert-butyl group of the Sc(III)/N,N'-dioxide complex during the key HDA step. researchgate.netnih.gov
Table 3: Au(I)/Sc(III) Catalyzed Asymmetric Hetero-Diels-Alder Reaction
| Entry | Precursors | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | α-propargyl benzyl alcohol + 2-(hydroxymethyl)phenol | 72 | 10:1 | 92 |
| 2 | (4-MeO-phenyl) derivative | 75 | 10:1 | 93 |
| 3 | (4-F-phenyl) derivative | 68 | 8:1 | 91 |
| 4 | Gram-scale reaction | 52 | 9:1 | 90 |
Data sourced from studies on the bimetallic-catalyzed synthesis of tetracyclic isochromans. researchgate.netnih.gov
Rhodium-Catalyzed C-H Insertion of Donor/Donor Carbenes
The formation of six-membered rings containing a heteroatom through C-H insertion reactions can be challenging due to competing pathways like Stevens rearrangements. researchgate.net However, the use of donor/donor carbenes catalyzed by specific rhodium complexes has emerged as a powerful method for the synthesis of isochroman scaffolds. researchgate.netnih.gov This approach allows for the direct and stereoselective construction of the isochroman core. researchgate.net
In a key development, dirhodium-catalyzed C-H insertion reactions utilizing a donor/donor carbene were successfully employed to form the substituted isochroman ring. researchgate.net This method proved effective in generating a range of isochroman substrates with high yields and exceptional diastereo- and enantioselectivity. researchgate.net A notable advantage of this strategy is the complete suppression of rearrangement byproducts, which are often observed with other carbene types. researchgate.net The syntheses can be completed without the need for protecting groups, further enhancing the efficiency of the process. researchgate.net
| Catalyst | Carbene Type | Key Transformation | Selectivity | Observed Byproducts |
|---|---|---|---|---|
| Rh₂(R-PTAD)₄ | Donor/Donor Carbene | Intramolecular C-H Insertion | Excellent diastereo- and enantioselectivity | No rearrangement products observed |
Enzymatic Resolution of this compound Enantiomers
Enzymatic kinetic resolution is a highly effective technique for separating the enantiomers of a racemic mixture. rsc.org This method has been successfully applied to this compound and its derivatives, providing access to enantiomerically pure compounds. core.ac.ukresearchgate.net The strategy typically involves the use of a lipase (B570770), an enzyme that can selectively catalyze a reaction on one enantiomer while leaving the other untouched. core.ac.ukmdpi.com
A common approach begins with the chemical acetylation of the racemic alcohol, such as (±)-5,8-dimethoxy-isochroman-4-ol, to produce the corresponding racemic acetate. core.ac.uk This acetate derivative then serves as the substrate for enzymatic hydrolysis. A lipase, for example Novozyme 525, is used to stereospecifically deacetylate one of the enantiomers. core.ac.uk This process results in a mixture of one enantiomer of the alcohol and the other enantiomer of the acetate, which can then be separated by standard chromatographic techniques. core.ac.uk This method provides a reliable pathway to both enantiomers of the chiral alcohol. rsc.orgcore.ac.uk
| Starting Material | Reaction Step 1 | Reaction Step 2 | Enzyme | Outcome |
|---|---|---|---|---|
| (±)-5,8-dimethoxy-isochroman-4-ol | Acetylation to form (±)-5,8-dimethoxy-3,4-dihydro-1H-isochromen-4-yl acetate | Stereospecific deacetylation | Lipase (e.g., Novozyme 525) | Separation of enantiomers: one as the alcohol, the other as the acetate |
Substrate-Controlled Diastereoselective and Enantioselective Approaches
In substrate-controlled synthesis, the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. acs.org This principle has been applied to the synthesis of isochroman-4-ols through divergent strategies involving epoxidation and cyclization of specific olefinic alcohols. researchgate.net
Starting from (E)-(2-stilbenyl/styrenyl)methanols, a divergent synthesis can yield isochroman-4-ols via an epoxidation/cyclization cascade. researchgate.net The geometry and substitution pattern of the starting stilbenyl or styrenyl methanol (B129727) substrate are crucial in directing the cyclization pathway to selectively form the desired this compound scaffold. researchgate.net Another sophisticated example is a biomimetic approach that mimics the biosynthetic pathway of polyketide oligomers to construct complex tetracyclic isochromans. researchgate.net This method involves an asymmetric hetero-Diels–Alder reaction between an isochromene and an ortho-quinone methide, both generated in situ. researchgate.net The structure of these reactive substrates, controlled by the initial precursors, governs the stereoselective formation of the final product, achieving high yields and excellent stereoinduction. researchgate.net
| Strategy | Substrate Class | Key Reaction | Product | Reference |
|---|---|---|---|---|
| Epoxidation/Cyclization | (E)-(2-Stilbenyl/styrenyl)methanols | Intramolecular cyclization of an epoxide intermediate | Isochroman-4-ols | researchgate.net |
| Biomimetic Hetero-Diels-Alder | α-Propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols | Asymmetric hetero-Diels-Alder of in-situ generated isochromene and ortho-quinone methide | Tetracyclic isochromans | researchgate.net |
Latent Functionality Strategies to Circumvent Racemization
A significant challenge in the synthesis of chiral 3-substituted isochroman-4-ones, which are direct precursors to isochroman-4-ols, is the propensity for racemization at the C3 position. rsc.org This loss of stereochemical integrity occurs readily via keto-enol or enolate equilibria, particularly under vigorous reaction conditions. rsc.org To address this issue, a latent functionality strategy has been developed. rsc.orgresearchgate.net
This approach involves constructing the isochroman core using a precursor in which the problematic ketone functionality is masked, or "latent". rsc.org The key stereochemistry-defining reactions, such as an intramolecular Heck reaction, are performed on this stable intermediate, locking in the desired chirality without the risk of racemization. rsc.org The retrosynthetic strategy envisions that the target molecule is derived from an advanced precursor that is not susceptible to racemization. rsc.org Once the chiral core is securely established, the latent functional group is converted into the ketone in a final, mild step, such as oxidative ozonolysis, which preserves the stereochemistry. rsc.orgresearchgate.net This protocol provides a reliable and efficient synthetic method to obtain optically pure isochroman-4-one derivatives, and subsequently isochroman-4-ols, by circumventing the problematic racemization step. rsc.orgresearchgate.netresearchgate.net
| Problem | Strategy | Key Steps | Advantage |
|---|---|---|---|
| Racemization at C3 of isochroman-4-one via keto-enol tautomerism | Latent Functionality | 1. Synthesis of a stable precursor with a masked ketone. 2. Stereocenter-setting reaction (e.g., intramolecular Heck reaction). 3. Deprotection/conversion to the ketone (e.g., oxidative ozonolysis). | Avoids erosion of enantiomeric excess by preventing racemization during core synthesis. |
Structural Modifications and Derivative Synthesis of Isochroman 4 Ol
Design and Synthesis of Substituted Isochroman-4-ol Derivatives
The synthesis of this compound and its substituted derivatives has been achieved through several strategic pathways, allowing for controlled introduction of various functional groups on both the aromatic ring and the pyran moiety.
A primary method for obtaining isochroman-4-ols is the reduction of the corresponding isochroman-4-one (B1313559). smolecule.com This ketone precursor can be synthesized through methods like the intramolecular Heck reaction and oxidative ozonolysis. researchgate.net The reduction step itself can utilize various reducing agents to yield the desired alcohol. smolecule.com
More direct and specialized synthetic routes have also been developed. An oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives provides a key step for synthesizing isochroman-4-ols. researchgate.net Another innovative approach involves a divergent synthesis via an epoxidation/cyclization strategy starting from (E)-(2-stilbenyl/styrenyl)methanols. researchgate.net In this method, the epoxidation of the stilbene (B7821643) or styrene (B11656) double bond creates an electrophilic epoxide, which then undergoes a regioselective ring-opening by the tethered hydroxyl group to form the this compound core with controlled stereochemistry. researchgate.net
The oxa-Pictet-Spengler reaction is a powerful tool for creating 1,3-disubstituted isochroman (B46142) derivatives. unideb.hu This acid-catalyzed reaction condenses 1-aryl-propan-2-ol derivatives with various aromatic aldehydes to form the isochroman skeleton. unideb.hu Additionally, a one-pot, two-step ruthenium-mediated isomerization/ring-closing metathesis of a diallylated precursor, followed by a hydroboration-oxidation sequence, has been successfully employed to produce 5,8-dimethoxy-isochroman-4-ol. core.ac.uk
| Synthetic Method | Key Precursors | Description | Reference |
|---|---|---|---|
| Reduction | Isochroman-4-one | Reduction of the ketone at the C-4 position to a hydroxyl group using standard reducing agents. | smolecule.com |
| Oxidative Ring Closure | 2-(prop-1-enyl)phenylmethanol derivatives | A mercury-mediated oxidative cyclization to form the heterocyclic ring. | researchgate.net |
| Epoxidation/Cyclization | (E)-(2-Stilbenyl/styrenyl)methanols | Epoxidation of the alkene followed by intramolecular nucleophilic attack by the hydroxyl group. | researchgate.net |
| Oxa-Pictet-Spengler Reaction | 1-Aryl-propan-2-ol derivatives and aromatic aldehydes | Acid-catalyzed condensation and cyclization to form 1,3-disubstituted isochromans. | unideb.hu |
| Isomerization/Ring-Closing Metathesis | Diallylated phenylmethanol derivatives | A ruthenium-catalyzed one-pot sequence followed by hydroboration-oxidation. | core.ac.uk |
Hybrid Molecule Design Incorporating the this compound Scaffold
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been applied to the this compound framework to develop novel compounds with enhanced biological activities. The isochroman-4-one scaffold, a direct synthetic precursor to this compound, is commonly used as the starting point for these hybrid designs.
One approach involves creating hybrids of natural isochroman-4-one with N-substituted isopropanolamine moieties. nih.gov For instance, hybridizing an N-isopropyl substituted isopropanolamine to a phenolic oxygen of the isochroman-4-one core resulted in compounds with potent β(1)-adrenoceptor blocking effects. nih.gov Similarly, a series of hybrids bearing an arylpiperazine moiety, the pharmacophore of naftopidil (B1677906), were designed and synthesized as novel α1-adrenergic receptor antagonists. nih.gov These hybrids demonstrated significant vasodilation potency and were effective in reducing blood pressure in spontaneously hypertensive rats. nih.gov
Further innovation in this area includes the development of isochroman-4-one derivatives that release signaling gasotransmitters. Hybrids have been designed to incorporate nitric oxide (NO) or hydrogen sulfide (B99878) (H2S) donor moieties, aiming to improve antihypertensive activity and provide cardiovascular protective effects. researchgate.net Another advanced method involves the electrochemical cross-dehydrogenative coupling between isochromans and azoles, creating novel hybrid molecules under mild, oxidant-free conditions. mdpi.com
| Hybridizing Moiety | Parent Scaffold | Synthetic Strategy | Reference |
|---|---|---|---|
| N-substituted Isopropanolamine | Isochroman-4-one | Coupling of the isopropanolamine to a phenolic oxygen of the isochroman core. | nih.gov |
| Arylpiperazine | 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP) | Linking the arylpiperazine pharmacophore of naftopidil to the XJP scaffold. | nih.gov |
| Gasotransmitter Donors (NO, H₂S) | (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] | Coupling of NO or H₂S-releasing moieties to analogs of (±)-XJP. | researchgate.net |
| Azoles (e.g., Indazole) | Isochroman | Electrochemical α-C(sp³)–H/N–H cross-coupling reaction. | mdpi.com |
Preparation of Bis-Isochroman Structures and Polyketide Oligomers
The this compound scaffold is also a key building block in the synthesis of more complex dimeric and oligomeric structures, which are often found in nature.
Bis-Isochroman Structures: The synthesis of bis-isochromans, molecules containing two isochroman units, has been a significant achievement in this field. A highly effective method for creating these dimers is the Suzuki–Miyaura biaryl coupling reaction. researchgate.netmdpi.comnih.gov This reaction has been used to stereoselectively synthesize optically active heterodimeric 5,5′-linked bis-isochromans, which possess both a stereogenic biaryl axis and up to four chiral centers. researchgate.netmdpi.comnih.gov This synthetic route provides access to biaryl-type isochroman dimers that are analogous to naturally occurring compounds like the penicisteckins, which are atropodiastereomeric biaryl-type bis-isochromans isolated from fungi. researchgate.netacs.org
Polyketide Oligomers: Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs). mdpi.comrasmusfrandsen.dk The isochroman ring system is a feature of certain aromatic polyketides, such as benzoisochromanequinones. mdpi.com A significant breakthrough in this area is the development of a biomimetic, asymmetric synthesis of tetracyclic isochroman-containing polyketide oligomers. researchgate.netnih.gov This method mimics the natural biosynthetic pathway by using a dual Au(I)/chiral Sc(III) bimetallic catalytic system. researchgate.netnih.gov The reaction proceeds via an asymmetric hetero-Diels–Alder reaction between an in-situ generated isochromene and an ortho-quinonemethide, yielding complex tetracyclic frameworks with excellent stereocontrol. researchgate.netnih.gov
| Structure Type | Key Synthetic Method | Description | Reference |
|---|---|---|---|
| Bis-Isochromans | Suzuki–Miyaura Coupling | Stereoselective coupling of optically active isochroman and 1-arylpropan-2-ol derivatives to form 5,5'-linked dimers. | researchgate.netmdpi.comnih.gov |
| Polyketide Oligomers | Asymmetric Hetero-Diels–Alder Reaction | A biomimetic cascade reaction catalyzed by a Au(I)/chiral Sc(III) bimetallic system to form tetracyclic isochromans. | researchgate.netnih.gov |
Incorporation of this compound into Complex Natural Product Architectures
The this compound unit is a fundamental structural motif in a variety of complex and biologically active natural products. Synthetic chemists have utilized this scaffold as a key intermediate in the total synthesis of these larger molecules.
The pyranonaphthoquinones are a major class of biologically important molecules that often contain the isochroman ring system. core.ac.uk The synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol was developed as a crucial step toward the total synthesis of dimeric pyranonaphthoquinones like cardinalin 3. core.ac.uk
The biomimetic synthesis of tetracyclic isochroman frameworks provides access to the core structures of polyketide oligomer natural products such as Chaetophenol D and Indigotide C. nih.gov Furthermore, synthetic isochromans can be transformed into other classes of natural products. For example, isochroman heterocycles synthesized via an oxa-Pictet-Spengler reaction and C-H arylation have been converted into phenanthrene (B1679779) alkaloids through an acidic cleavage of the isochroman ring. nih.gov The asymmetric total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP, which are substituted isochroman-4-one derivatives, further highlights the importance of this scaffold in constructing complex natural targets. researchgate.net
| Natural Product Class/Example | Role of Isochroman Scaffold | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Pyranonaphthoquinones (e.g., Cardinalin 3) | Core structural unit | Synthesis of enantiopure this compound as a key building block. | core.ac.uk |
| Tetracyclic Polyketides (e.g., Chaetophenol D) | Fundamental framework | Biomimetic asymmetric hetero-Diels–Alder reaction. | nih.gov |
| Phenanthrene Alkaloids | Synthetic intermediate | Acidic cleavage of a pre-formed isochroman tetracycle. | nih.gov |
| (±)-XJP | Core structure of the natural product | Asymmetric total synthesis involving intramolecular Heck reaction and ozonolysis. | researchgate.net |
| Penicisteckins | Monomeric unit of natural dimers | Isolated from natural sources; synthesis of analogs via Suzuki-Miyaura coupling. | researchgate.netacs.org |
Biological and Pharmacological Investigations of Isochroman 4 Ol Derivatives
Evaluation of Diverse Pharmacological Activities
Isochroman-4-ol derivatives have demonstrated a broad spectrum of pharmacological effects, making them a fertile ground for drug discovery and development. researchgate.netnih.gov Researchers have synthesized and evaluated numerous analogues, leading to the identification of compounds with promising activities, including effects on the central nervous system, antioxidant, anti-inflammatory, antimicrobial, antihypertensive, and antitumor properties. researchgate.netnih.gov
Central Nervous System (CNS) Activity
Derivatives of isochroman (B46142) have shown potential in modulating the central nervous system. researchgate.netnih.gov Some of these compounds are being explored for their neuroprotective effects, which could be beneficial in the management of neurodegenerative diseases. smolecule.comontosight.ai Studies on the interaction of these derivatives with neurotransmitter receptors suggest they may play a role in modulating neurochemical activity. smolecule.com For instance, certain tetrahydroisoquinoline and isochroman compounds have been identified as ORL1-receptor antagonists, indicating their potential utility in treating pain and other CNS-related conditions. google.com
Antioxidant Properties and Associated Mechanisms
Several this compound derivatives have exhibited significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.netsmolecule.comontosight.ai These compounds have shown the ability to scavenge free radicals. smolecule.com The antioxidant capacity of isochroman derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil, has been systematically studied. nih.gov
The mechanisms underlying the antioxidant activity of these derivatives are linked to their chemical structure. nih.gov The presence of free hydroxyl groups, particularly an o-diphenolic group, has been found to be a key determinant of their radical-scavenging and reducing activities. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms, analyzing parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.org These computational approaches have highlighted that the presence of electron-donating groups, such as an amine on the phenyl rings, can significantly enhance the antioxidant potential of these molecules. frontiersin.org
Table 1: Antioxidant Activity of Isochroman Derivatives
| Compound/Derivative | Antioxidant Assay | Key Findings |
| Hydroxytyrosol-isochromans | Rancimat, MDA, FRAP, ABTS, ORAC | Antioxidant activity was related to lipophilicity and the number of free hydroxyl groups. nih.gov |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | DFT calculations (BDE, IP) | Electron-donating groups significantly enhance antioxidant activities. frontiersin.org |
| (S)-Isochroman-4-ol | Not specified | Shows potential in scavenging free radicals. smolecule.com |
Anti-inflammatory Effects
The anti-inflammatory properties of isochroman derivatives have been well-documented. researchgate.netnih.govontosight.ai Many isochromans, found in natural sources like olive oil and fungi, exhibit anti-inflammatory activities. researchgate.net For example, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), isolated from a marine-derived fungus, was found to suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net
The anti-inflammatory mechanisms of these compounds often involve the modulation of key signaling pathways. DMHM, for instance, exerts its effects by suppressing the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. researchgate.net Furthermore, its anti-inflammatory action is linked to the induction of heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. researchgate.net Some isochroman derivatives isolated from the endophytic fungus Annulohypoxylon truncatum have also shown inhibitory effects on the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α. researchgate.net
Antimicrobial and Antibacterial Activities
Isochroman derivatives have demonstrated notable antimicrobial and antibacterial activities. researchgate.netnih.gov Some have been shown to be effective against various bacterial strains. smolecule.com For instance, acetal (B89532) derivatives of 3,4-dihydro-3-hydroxyisochroman-1-one have shown potent activity against Staphylococcus aureus and modest antifungal activity against Candida albicans and Aspergillus niger. researchgate.net
The antimicrobial potential of these compounds has been explored through the synthesis of various derivatives. For example, new 4-substituted (±)-1H-spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones have been evaluated for their antibacterial and antifungal activities. researchgate.net The search for new antimicrobial agents has also led to the synthesis of coumarin (B35378) derivatives, some of which exhibit broad-spectrum antibiofilm activity against pathogenic bacteria. chiet.edu.eg
Table 2: Antimicrobial Activity of Isochroman Derivatives
| Compound/Derivative | Target Microorganism(s) | Key Findings |
| Acetal derivatives of 3,4-dihydro-3-hydroxyisochroman-1-one | S. aureus, C. albicans, A. niger | Potent activity against S. aureus and modest antifungal activity. researchgate.net |
| 4-Substituted (±)-1H-Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones | Various bacteria and fungi | Evaluated for antibacterial and antifungal activities. researchgate.net |
| (S)-Isochroman-4-ol | Bacterial strains | Demonstrated effectiveness, suggesting therapeutic potential. smolecule.com |
Antihypertensive Potential and Mechanistic Insights
A significant area of research has focused on the antihypertensive effects of isochroman-4-one (B1313559) derivatives. nih.govresearchgate.netnih.gov A key lead compound in this area is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a natural product with moderate antihypertensive activity. researchgate.netnih.govworktribe.com To enhance its potency, researchers have designed and synthesized novel hybrids by coupling it with other pharmacophores. researchgate.netnih.govnih.gov
One successful strategy has been the creation of hybrids with nitric oxide (NO)-releasing moieties. nih.gov These compounds have shown superior blood pressure-lowering effects compared to the parent compounds. nih.gov Another approach involves hybridizing XJP with arylpiperazine moieties, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil (B1677906). nih.govworktribe.com Several of these hybrids exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.govworktribe.com The most potent of these compounds significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs). nih.govworktribe.com Furthermore, hybrids bearing an N-substituted isopropanolamine moiety have been synthesized and shown to exhibit potent β1-adrenoceptor blocking effects, with one compound significantly reducing blood pressure in SHRs by over 40%. nih.gov
Antitumor and Cytotoxicity Studies
The antitumor and cytotoxic properties of isochroman derivatives are another promising area of investigation. researchgate.netnih.govresearchgate.net Certain isochromans have demonstrated cytotoxicity toward human cancer cell lines. researchgate.netresearchgate.net For example, structure-activity relationship studies of some fungal isochromans indicated that the enone of the furanone moiety was crucial for their cytotoxicity against HCT116 human colon cancer cells. researchgate.net
Research into the anticancer activity of isoquinoline (B145761) derivatives, which can be synthesized from isocoumarins (a related class of compounds), has shown that specific substitutions can lead to potent and selective anticancer effects. nasu-periodicals.org.ua For instance, a 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole derivative was found to inhibit the growth of a majority of 60 cancer cell lines and was even lethal to some, including colon cancer and melanoma cell lines. nasu-periodicals.org.ua In contrast, the starting isocoumarin (B1212949) and other intermediates showed very low cytotoxicity. nasu-periodicals.org.ua Studies on chromanone derivatives have also highlighted that specific substitutions can enhance selectivity for cancer cells over normal cells. nih.gov Furthermore, 4-acyloxy derivatives of robustic acid have been synthesized and evaluated for their anti-cancer activity, with some showing the ability to induce apoptosis in cancer cells and inhibit DNA topoisomerase I. mdpi.com
Neuroprotective Effects
Isochroman derivatives have emerged as a class of heterocyclic compounds with significant potential for neuroprotection. smolecule.comontosight.ai Research indicates that these compounds may offer therapeutic benefits in the context of neurodegenerative diseases. smolecule.com The neuroprotective activity of certain isochroman derivatives has been investigated, revealing mechanisms that extend beyond simple antioxidant effects to include cytoprotective properties. researchgate.net
An optically active isochroman-2H-chromene hybrid molecule, specifically the (1R,3R,2'S)-142 derivative, demonstrated promising neuroprotective activity in initial studies, warranting further investigation through in vivo animal experiments. unideb.hu This particular derivative was tested for its ability to counteract H2O2-induced neurotoxicity in both human SH-SY5Y neurons and rat primary cortical neurons. unideb.hu The findings suggest that its neuroprotective action is mediated through a dual mechanism. unideb.hu Pre-treatment with this isochroman derivative resulted in significant protection against toxicity induced by oxidative stress in these neuronal cell lines. unideb.hu
Furthermore, studies on hydroxy-1-aryl-isochromans have highlighted their cytoprotective capabilities. researchgate.net For instance, certain derivatives have been shown to increase the cell viability of activated microglia, which play a significant role in neurodegenerative processes. researchgate.net Specifically, derivatives labeled ISO-0 and ISO-3 were found to enhance the viability of activated microglial cells. researchgate.net This suggests that in addition to combating reactive oxygen and nitrogen species, these compounds can provide direct cellular protection. researchgate.net The neuroprotective potential of isochroman derivatives is also linked to their ability to modulate neurochemical activity through interactions with neurotransmitter receptors. smolecule.com
Enzyme Inhibition Studies (e.g., Tyrosinase, α-Amylase, α-Glucosidase, Acetylcholinesterase)
The structural framework of isochroman has been utilized to develop potent inhibitors for various enzymes implicated in a range of diseases.
Acetylcholinesterase (AChE) Inhibition
A significant area of investigation has been the development of isochroman-4-one derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease (AD). nih.govnih.gov A series of novel isochroman-4-one derivatives were designed and synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. nih.govnih.gov Several of these compounds exhibited potent AChE inhibitory activity. nih.gov
One standout compound, 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], displayed powerful anti-AChE activity. nih.gov Kinetic and molecular modeling studies revealed that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov Another derivative, compound 19n, also showed excellent AChE inhibitory potency with an IC50 value of 0.11 μM. researchgate.net These findings identify isochroman-4-one derivatives as promising leads for the development of new treatments for Alzheimer's disease. nih.govnih.govresearchgate.net
| Compound | Target Enzyme | IC50 (μM) | Source |
| 19n | Acetylcholinesterase (AChE) | 0.11 | researchgate.net |
| 7d | Acetylcholinesterase (AChE) | 2.11 | researchgate.net |
| 8b | Acetylcholinesterase (AChE) | 1.56 | researchgate.net |
Tyrosinase, α-Amylase, and α-Glucosidase Inhibition
While extensive research on this compound derivatives for tyrosinase, α-amylase, and α-glucosidase inhibition is less documented, studies on related heterocyclic structures provide valuable insights. For instance, isocoumarins are known as potent mechanism-based inhibitors for a variety of serine proteases. nih.gov
Tyrosinase Inhibition: The search for tyrosinase inhibitors, key for managing hyperpigmentation, has led to the investigation of various scaffolds. mdpi.com Derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl) methanol (B129727) have been developed as effective tyrosinase inhibitors. mdpi.com Furthermore, studies on urolithin derivatives show that a 4-substituted resorcinol (B1680541) moiety is crucial for potent tyrosinase inhibition. mdpi.com This structural feature could potentially be incorporated into isochroman frameworks to design new inhibitors.
α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Various natural and synthetic compounds, including flavonoids and other heterocyclic derivatives, have been evaluated for this purpose. frontiersin.orgmdpi.commdpi.com For example, chromone (B188151) derivatives have demonstrated remarkable inhibitory activity against α-glucosidase, with some being more potent than the standard drug acarbose. mdpi.com Similarly, isoxazolidine (B1194047) derivatives have shown significant inhibitory effects against both porcine pancreatic α-amylase (PPA) and human lysosomal acid α-glucosidase (HLAG). nih.gov While direct studies on this compound are sparse, the proven success of these related heterocyclic structures suggests that isochroman derivatives are a promising area for future research in developing new α-amylase and α-glucosidase inhibitors.
In Vitro and In Vivo Pharmacological Models for Efficacy Assessment
A variety of pharmacological models are employed to evaluate the biological efficacy of this compound derivatives.
In Vitro Models
Enzyme Inhibition Assays: The inhibitory potential of isochroman derivatives against specific enzymes is a primary focus of in vitro testing. For acetylcholinesterase, Ellman's assay is commonly used to quantify inhibitory potency (IC50 values). nih.gov Kinetic studies are also performed to understand the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. nih.govfrontiersin.org Similar enzymatic assays are used for α-glucosidase and α-amylase, where the ability of the compound to inhibit the enzyme's catalytic activity on a substrate is measured. nih.govmdpi.comfrontiersin.org
Cell-Based Assays: To assess neuroprotective effects, cultured cell lines are utilized. Human neuroblastoma SH-SY5Y cells and primary cortical neurons from rats are common models. unideb.hu In these models, cells are typically exposed to a neurotoxin, such as hydrogen peroxide (H2O2), to induce cell death, and the ability of the isochroman derivative to prevent this toxicity is measured. unideb.hu Cell viability is often quantified using methods like the MTT assay. researchgate.net For assessing effects on neuroinflammation, microglial cell cultures (e.g., N9 microglia) are used to measure the production of inflammatory mediators like nitric oxide. researchgate.net
Antioxidant and Anti-Aggregation Assays: The antioxidant capacity of these derivatives is evaluated using standard assays like the DPPH radical scavenging test. To investigate their potential in Alzheimer's disease, their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides is also studied. researchgate.netresearchgate.net
In Vivo Models
Animal Models of Hypertension: For derivatives designed to have cardiovascular effects, spontaneously hypertensive rats (SHRs) are a standard in vivo model. nih.govnih.gov In these studies, the compounds are administered to the rats, and key parameters like systolic and diastolic blood pressure are monitored over time to determine the compound's antihypertensive efficacy. nih.govnih.gov
Animal Models for Neurodegenerative Disease: To confirm the neuroprotective effects observed in vitro, animal models of neurodegenerative diseases are used. For example, a scopolamine-induced mouse model of Alzheimer's disease is used to assess improvements in cognitive behavior and spatial memory. researchgate.net
Oncology Models: In the context of cancer research, orthotopic glioma models in nude mice have been used to evaluate the in vivo anti-tumor activity of certain derivatives. researchgate.net The growth of tumors is monitored to determine the efficacy of the treatment. researchgate.net
Structure Activity Relationship Sar Studies of Isochroman 4 Ol Derivatives
Elucidation of Structural Features Governing Biological Potency and Selectivity
SAR studies on isochroman-4-ol and its related isochromanone derivatives have provided crucial insights into the structural requirements for various biological activities. Modifications at several key positions on the isochroman (B46142) ring system have been shown to significantly influence potency and selectivity.
Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the isochroman core are critical determinants of biological activity.
Antihypertensive Activity: For antihypertensive agents based on the isochroman-4-one (B1313559) scaffold, the position of substitution on the aromatic ring is vital. Studies have shown that substitution at the C-7 position often confers greater vasodilation and antihypertensive potency compared to substitutions at the C-6 or C-8 positions. researchgate.netslideshare.net For example, the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), isolated from banana peel, shows moderate antihypertensive activity. researchgate.netnih.gov Protecting the phenolic hydroxyl groups or creating hybrid molecules by attaching other pharmacophores can enhance this activity. researchgate.net One successful strategy involves creating hybrids of XJP analogues with an arylpiperazine moiety, a known pharmacophore from the α1-adrenergic receptor antagonist naftopidil (B1677906). This led to compounds with potent α1-adrenergic receptor antagonistic activity and significant antihypertensive effects in spontaneously hypertensive rats (SHRs). nih.gov
Anticancer Activity: In the context of anticancer activity, substitution at the C-7 position has also been associated with increased potency. Furthermore, incorporating a trimethoxyphenyl moiety, a group known for its interaction with tubulin, at the C-4 position of the isochromene skeleton has led to the development of potent tubulin polymerization inhibitors with significant anticancer activity. acs.org
Antimicrobial Activity: The introduction of hydroxyl or methoxy (B1213986) groups onto the isochroman scaffold has been shown to improve antimicrobial efficacy against various bacterial strains.
Modifications at the C-4 Position: The C-4 position, bearing the hydroxyl group in this compound, is a key site for modification. In the closely related isochroman-4-ones, this position is a ketone, which is also a critical anchor for activity and a point for derivatization.
Hybridization for Enhanced Potency: Coupling nitric oxide (NO)-donor or hydrogen sulfide (B99878) (H₂S)-donor moieties to isochroman-4-one analogues has been explored as a strategy to create hybrid drugs with enhanced antihypertensive effects. researchgate.net This approach combines the vasodilatory properties of the signaling molecules with the inherent activity of the isochroman scaffold.
Substituents on the Pyran Ring: Modifications to the pyran ring, including at the C-1 and C-3 positions, are also important for modulating biological activity. core.ac.uk
The following table summarizes the SAR insights for different biological activities of isochroman derivatives.
| Biological Activity | Key Structural Feature | Observation | Reference(s) |
| Antihypertensive | Substitution at C-7 | 7-Substituted derivatives display higher activity than 6- or 8-substituted ones. | researchgate.net |
| Antihypertensive | Hybridization with Arylpiperazine | Hybrids of XJP analogues and arylpiperazine act as potent α₁-adrenergic receptor antagonists. | nih.gov |
| Anticancer | Substitution at C-7 | Associated with increased anticancer activity. | |
| Anticancer | 4-Aryl Substitution | A 4-(trimethoxyphenyl) group confers potent tubulin polymerization inhibitory activity. | acs.org |
| Antimicrobial | Aromatic Ring Substitution | Introduction of hydroxyl or methoxy groups enhances efficacy. |
Stereochemical Influence on Biological Activity and Target Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs. mdpi.com For this compound derivatives, which often contain multiple chiral centers (notably at C-3 and C-4), the specific stereoisomer can dramatically influence its interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai
The spatial arrangement of substituents on the isochroman ring dictates the molecule's ability to fit into a specific binding site. ontosight.ai Different enantiomers or diastereomers of the same compound can exhibit widely different potencies, with one isomer being highly active while the other is significantly less active or even inactive. mdpi.com
A prominent example is the antihypertensive agent (±)-7,8-dihydroxy-3-methyl-isochromanone-4 (XJP). Although often studied as a racemic mixture, research involving its chiral separation has been conducted to evaluate the activity of the individual enantiomers. cpu.edu.cn This is crucial because biological systems, being chiral themselves, often interact differently with each enantiomer. slideshare.net
Similarly, for a series of norepinephrine (B1679862) reuptake inhibitors based on a 3,4-dihydro-1H-isochromene core, the relative stereochemistry of the substituents at the C-3 and C-4 positions was critical for activity. The synthesis specifically targeted the anti,anti isomers to achieve the desired pharmacological profile. researchgate.net The synthesis of enantiomerically pure 5,8-dimethoxy-isochroman-4-ol serves as a key step in providing a "handle" for the stereoselective introduction of substituents at other positions, underscoring the importance of controlling stereochemistry from the outset of the synthetic design. core.ac.uk
The table below illustrates the importance of stereochemistry with an example.
| Compound | Stereochemistry | Biological Activity | Observation | Reference(s) |
| Norepinephrine Reuptake Inhibitor | (3S,4S) | Potent inhibition of norepinephrine transporter | The specific anti stereochemistry is crucial for high-potency binding to the target. | researchgate.net |
| (3S,4R)-3-Phenyl-4-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-isochroman-7-ol | (3S,4R) | Potential therapeutic applications | The specified stereochemistry is noted as a key factor influencing its biological effect. | ontosight.ai |
Advanced Spectroscopic Characterization and Structural Elucidation of Isochroman 4 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isochroman-4-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy offers valuable insights into the number, environment, and connectivity of protons within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate downfield (higher δ values) compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring.
In a typical ¹H NMR spectrum of an isochroman (B46142) derivative, the benzylic methylene (B1212753) protons (at C-1) often appear as distinct signals due to their diastereotopic nature. core.ac.uk For example, in one study, these protons were observed as two doublets with a geminal coupling constant of J=16.0 Hz. core.ac.uk The proton at C-4, attached to the hydroxyl-bearing carbon, and the protons at C-3 also show characteristic splitting patterns that can become more complex depending on the substitution. core.ac.uk
Table 1: Representative ¹H NMR Data for Isochroman Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.21 - 6.93 | m | - |
| H-1 | 5.62 - 5.49 | m | - |
| H-4 | 4.79 | - | - |
| OCH₂ | 4.46 - 4.09 | m | - |
| CH₂ (C-3) | 3.27 - 2.61 | m | - |
Note: Data compiled from various isochroman derivatives. rsc.orgrsc.org Specific shifts and multiplicities can vary based on substitution patterns and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms.
The carbon atom bearing the hydroxyl group (C-4) typically appears in the range of δ 60-70 ppm. The benzylic carbon (C-1) and the other ether-linked carbon (C-3) also have characteristic chemical shifts. The aromatic carbons show signals in the downfield region, generally between δ 120 and 140 ppm. rsc.orgchemicalbook.com
Table 2: Representative ¹³C NMR Data for Isochroman Derivatives
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a, C-8a (Quaternary) | 135.9 - 133.0 |
| Aromatic CH | 129.2 - 121.2 |
| C-4 | ~60-70 |
| C-1 | ~75 |
| C-3 | ~63 |
Note: Data compiled from various isochroman derivatives. rsc.orgrsc.orgchemicalbook.com Specific shifts can vary based on substitution patterns and solvent.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its elemental composition. rsc.orgrsc.org
Under electron impact (EI) ionization, the molecular ion (M⁺) of this compound and its derivatives can be observed, although it may be weak for alcohols due to facile fragmentation. wpmucdn.com Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of H₂O). wpmucdn.commiamioh.edu The fragmentation of the isochroman ring system can also lead to characteristic ions. For instance, cleavage of the ether bond and subsequent rearrangements can produce significant fragment ions that help to confirm the core structure. aip.org The presence of a tropylium (B1234903) ion fragment (m/z 91) is often indicative of a benzyl (B1604629) group. wpmucdn.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In the IR spectrum of this compound, the most characteristic absorption is a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. specac.com
Other key absorptions include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. spectroscopyonline.com
C-H stretching (aliphatic): Found just below 3000 cm⁻¹. spectroscopyonline.com
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. spectroscopyonline.com
C-O stretching: A strong band, often in the 1050-1250 cm⁻¹ region, corresponding to the ether and alcohol C-O bonds. specac.com
The precise positions of these bands can provide additional structural information. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, such as the aromatic ring in this compound, are particularly well-suited for UV-Vis analysis. libretexts.org
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene chromophore. Typically, these include a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 250-280 nm, which arises from π → π* transitions. mdpi.comresearchgate.net The presence of the hydroxyl group and the ether oxygen may cause slight shifts in the position and intensity of these absorption maxima (λmax). mdpi.com
Chiroptical Spectroscopy for Stereochemical Analysis
Since this compound is a chiral molecule, chiroptical techniques are essential for the analysis of its stereochemistry. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org
Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of enantiomers. spectroscopyonline.com The CD spectrum of a chiral molecule will show positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects can often be correlated with a specific stereoisomer. For complex molecules, computational methods are frequently used in conjunction with experimental CD data to assign the absolute configuration.
The separation of enantiomers can be achieved through methods like chiral chromatography or enzymatic resolution. core.ac.uk Once separated, the chiroptical properties of each enantiomer can be measured to confirm their purity and assign their absolute stereochemistry. core.ac.ukmdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral, non-racemic sample. mdpi.comencyclopedia.pub This technique is a powerful tool for establishing the absolute configuration of organic compounds. frontiersin.org Unlike its non-chiral counterpart, UV-Vis absorption spectroscopy, which provides identical spectra for both enantiomers of a chiral molecule, ECD spectra are opposite in sign for each enantiomer, making them uniquely suited for stereochemical assignments. encyclopedia.pub
The interpretation of ECD spectra is often achieved by comparing the experimental spectrum with those predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This approach allows for the non-empirical determination of absolute configuration. nih.gov While specific experimental ECD data for this compound is not prominently available in the literature, studies on related isochromanone derivatives demonstrate the utility of this method. For instance, the absolute configuration of various fungal metabolites containing the isochromanone core has been successfully assigned by comparing experimental and calculated ECD data. researchgate.net
Table 1: Hypothetical ECD Data for this compound Enantiomers
This table illustrates the expected relationship between the ECD spectra of the (R)- and (S)-enantiomers of this compound based on the principles of the technique. The signs of the Cotton effects would be opposite for each enantiomer.
| Enantiomer | Expected Cotton Effect (λ, nm) | Sign |
| (R)-Isochroman-4-ol | ~270 (1Lb band) | Positive (+) |
| (R)-Isochroman-4-ol | ~220 (1La band) | Negative (-) |
| (S)-Isochroman-4-ol | ~270 (1Lb band) | Negative (-) |
| (S)-Isochroman-4-ol | ~220 (1La band) | Positive (+) |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left- and right-circularly polarized radiation in the region of molecular vibrations. researchgate.net VCD spectroscopy is exceptionally sensitive to the three-dimensional arrangement of atoms and the mutual orientation of functional groups, providing detailed structural information. nih.gov Like ECD, the VCD spectra of enantiomers are mirror images of each other, making it a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net
A significant advantage of VCD is that every fundamental vibrational mode in a chiral molecule is, in principle, VCD-active. This results in spectra rich with information across the entire mid-infrared range. For this compound, VCD would be particularly sensitive to the stereochemistry at C4 and the conformation of the dihydropyran ring. The stretching and bending vibrations of the C-O and O-H bonds of the alcohol group, as well as the C-H bonds on the chiral ring, would produce characteristic VCD signals.
The determination of absolute configuration via VCD relies heavily on the comparison of experimental spectra with theoretical spectra generated through ab initio calculations, most commonly using density functional theory (DFT). researchgate.net The strong dependence of VCD signals on molecular conformation means that computational studies must first identify all significantly populated conformers to generate an accurate, Boltzmann-averaged theoretical spectrum for comparison. nih.govmdpi.com This combined experimental and theoretical approach has become a reliable tool for the structural elucidation of complex natural products and other chiral molecules. mdpi.comresearchgate.net
Table 2: Key Vibrational Modes of this compound for VCD Analysis
This table highlights the vibrational modes that would be of primary interest in a VCD study of this compound for conformational and configurational analysis.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Provided |
| O-H Stretch | 3200 - 3600 | Intramolecular hydrogen bonding, conformation of the hydroxyl group. |
| C-H Stretches | 2850 - 3000 | Conformation of the dihydropyran ring. |
| C-O Stretch | 1000 - 1260 | Orientation of the hydroxyl group (axial vs. equatorial). |
| O-H Bend | 1330 - 1440 | Coupled with C-H bends, sensitive to local stereochemistry. |
Optical Rotation (OR) Measurements
Optical rotation is the macroscopic property of a chiral substance to rotate the plane of polarized light. nih.gov The measurement of the specific rotation, [α], at a defined wavelength (commonly the sodium D-line at 589 nm), temperature, and concentration is a fundamental characteristic of a chiral molecule. nih.gov The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are used to characterize enantiomers and determine enantiomeric purity.
While the specific rotation of the parent this compound is not widely documented, data for closely related derivatives provide valuable insight. In an enantioselective synthesis of isochroman systems, the optical rotation for an enantiomerically enriched sample of (+)-5,8-dimethoxy-isochroman-4-ol was measured. This measurement provides a concrete reference for the chiroptical properties of this class of compounds.
Table 3: Measured Optical Rotation for a Substituted this compound Derivative
This table presents the experimental optical rotation value reported for an enantiomerically pure derivative of this compound.
| Compound | Formula | Specific Rotation [α]D | Conditions |
| (+)-5,8-dimethoxy-isochroman-4-ol | C₁₁H₁₄O₄ | +28.0 | c=1 in CHCl₃ |
Photoelectron Spectroscopy (PES) for Electronic Structure and Pyrolysis Product Analysis
Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a sample upon ionization by high-energy radiation, such as UV light (UPS) or X-rays (XPS). khanacademy.orglibretexts.org The resulting spectrum provides direct information about the binding energies of electrons in the molecular orbitals, offering a powerful probe into the electronic structure of a molecule. libretexts.orgtandfonline.com For organic molecules like this compound, UPS is particularly useful for examining the energies of valence orbitals. libretexts.org
In addition to probing the electronic structure of stable molecules, PES is an invaluable tool for analyzing the products of gas-phase reactions, such as flash vacuum pyrolysis. researchgate.net By coupling a pyrolysis reactor to a photoelectron spectrometer, transient and stable products can be identified in real-time by their unique electronic fingerprints. nih.gov
A study on the vacuum pyrolysis of a compound closely related to this compound, 4-diazo-3-isochromanone, demonstrates the power of this analytical approach. researchgate.netcdnsciencepub.com In this experiment, 4-diazo-3-isochromanone was pyrolyzed using a CO₂ laser, and the resulting gas-phase products were analyzed by HeI ultraviolet photoelectron spectroscopy and photoionization mass spectrometry. researchgate.net The analysis established that the precursor undergoes a facile pyrolysis, yielding nitrogen (N₂), carbon monoxide (CO), and benzocyclobutenone as the major organic product. researchgate.netcdnsciencepub.com The PES spectrum of the pyrolysate clearly showed bands corresponding to these products, allowing for their unambiguous identification. researchgate.net A multi-step reaction mechanism was proposed, involving the initial formation of a carbene intermediate, followed by rearrangement and decarbonylation steps. researchgate.netcdnsciencepub.com
Table 4: Summary of Pyrolysis Product Analysis of 4-diazo-3-isochromanone by PES
This table summarizes the findings from the PES analysis of the pyrolysis of a precursor related to this compound, as reported in the literature. researchgate.netcdnsciencepub.com
| Precursor | Pyrolysis Conditions | Identified Products | Proposed Key Intermediates |
| 4-diazo-3-isochromanone | Vacuum pyrolysis, CO₂ laser (26 W) | Nitrogen (N₂), Carbon Monoxide (CO), Benzocyclobutenone | 4-carbena-3-isochromanone, oxaketene |
Computational and Theoretical Studies of Isochroman 4 Ol Systems
Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. coe.edu It is widely used to investigate the conformational landscapes and predict various spectroscopic properties of organic molecules like isochroman-4-ol. coe.edunih.gov
Conformational Analysis:
The three-dimensional structure of this compound is not static. The puckering of the dihydropyran ring and the orientation of the hydroxyl group give rise to multiple possible conformations. DFT calculations can be employed to determine the geometries and relative energies of these conformers. mdpi.com For instance, different conformers can be identified, such as those with the hydroxyl group in an axial or equatorial position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. nih.gov
A typical DFT study involves geometry optimization of various possible conformers. The functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen to provide reliable results for the system under investigation. mdpi.comnih.gov The calculated energies of the optimized conformers allow for the determination of the most stable, or global minimum, conformation, as well as the energy differences between various conformers. This information is crucial for understanding the molecule's behavior in different environments.
Spectroscopic Property Prediction:
DFT is also a powerful tool for predicting spectroscopic properties, which can be used to interpret and validate experimental data. nih.gov
NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. ucdavis.edu By calculating these parameters for different conformers and comparing them with experimental spectra, it is possible to determine the dominant conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated from the vibrational frequencies calculated using DFT. researchgate.net The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to confirm the structure of the synthesized compound. For this compound, the characteristic O-H stretching frequency would be a key feature to analyze.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net This allows for the assignment of electronic transitions and provides insights into the electronic structure of the molecule.
Table 1: Representative DFT Functionals and Basis Sets for Conformational and Spectroscopic Studies
| Parameter | DFT Functional Examples | Basis Set Examples | Primary Application |
| Geometry Optimization | B3LYP, M06-2X, PBE0 | 6-31G*, 6-311+G(d,p), cc-pVTZ | Determining stable conformer geometries and relative energies. mdpi.comnih.gov |
| NMR Chemical Shifts | B3LYP, mPW1PW91 | 6-311+G(2d,p), pcSseg-2 | Predicting ¹H and ¹³C NMR spectra to aid in structural elucidation. ucdavis.edu |
| Vibrational Frequencies | B3LYP, ωB97X-D | 6-31+G(d), aug-cc-pVDZ | Simulating IR and Raman spectra for comparison with experimental data. researchgate.net |
| Electronic Transitions | CAM-B3LYP, PBE0 | 6-311++G(d,p), def2-TZVP | Predicting UV-Vis spectra and understanding electronic excitations. researchgate.netuni-bayreuth.de |
Molecular Docking and In Silico Screening for Target Interaction Prediction
Molecular docking and in silico screening are powerful computational techniques used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.netnih.gov These methods are crucial for identifying potential therapeutic applications and understanding the molecular basis of a compound's activity.
Molecular Docking:
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For this compound and its derivatives, docking studies can help identify potential protein targets. For example, derivatives of the related isochromanone scaffold have been investigated as inhibitors for enzymes like acetylcholinesterase. ebi.ac.uk A hypothetical docking study of this compound would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and assigning charges.
Generating a 3D conformation of this compound.
Running the docking simulation to place the this compound molecule into the active site of the protein.
Analyzing the resulting poses and their scores to predict the binding mode and affinity.
In Silico Screening:
In silico screening, or virtual screening, involves computationally screening large libraries of compounds against a target protein to identify those that are most likely to bind to the target. nih.gov This approach can be used to explore the therapeutic potential of this compound derivatives by testing them against various known drug targets. nih.gov
For instance, a library of virtual this compound analogs with different substituents could be created and screened against a panel of cancer-related proteins or enzymes involved in metabolic diseases. The results of such a screening can prioritize which derivatives to synthesize and test experimentally, saving time and resources. chemrxiv.org Studies have shown that compounds containing the isochroman (B46142) moiety have been part of screening libraries targeting various biological processes. researchgate.netnih.gov
Table 2: Key Steps and Considerations in Molecular Docking and In Silico Screening
| Step | Description | Key Considerations |
| Target Selection | Identifying a biologically relevant protein or enzyme. | The target should be validated and have a known 3D structure. |
| Ligand Preparation | Generating a 3D structure of this compound or its derivatives. | Correct protonation states and tautomers are crucial. |
| Docking Simulation | Using software (e.g., AutoDock, Glide) to predict binding modes. | The choice of docking algorithm and scoring function can influence results. |
| Pose Analysis | Evaluating the predicted binding poses and interactions. | Analyzing hydrogen bonds, hydrophobic interactions, and electrostatic contacts. |
| Scoring and Ranking | Ranking compounds based on their predicted binding affinity. | Scoring functions provide an estimate, and results should be interpreted with caution. |
| Hit Selection | Selecting promising candidates for further experimental validation. | Prioritizing compounds with favorable predicted binding and drug-like properties. nih.gov |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of short-lived intermediates and transition states that are often difficult to observe experimentally. bilkent.edu.trescholarship.org For reactions involving this compound, these studies can reveal the energetic landscape of a reaction pathway and explain observed reactivity and selectivity.
Reaction Mechanism Studies:
DFT calculations are commonly used to map out the potential energy surface of a reaction. sioc-journal.cn This involves identifying and calculating the energies of all relevant species along the reaction pathway, including reactants, intermediates, transition states, and products. By connecting these points on the potential energy surface, a detailed reaction mechanism can be proposed.
For example, the formation of this compound via the reduction of isochroman-4-one (B1313559) can be studied computationally. Different reducing agents and reaction conditions could be modeled to understand how they influence the reaction pathway and stereochemical outcome. Similarly, the mechanisms of reactions where this compound serves as a starting material can be investigated.
Transition State Analysis:
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. scm.comnih.gov Locating the transition state structure is a key goal in computational reaction mechanism studies, as its energy determines the activation energy and thus the rate of the reaction. schrodinger.com
Computational methods can be used to search for transition state geometries. scm.com Once a putative transition state is found, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that leads the system from the reactant side to the product side of the reaction.
In the context of this compound, transition state analysis could be applied to:
Understand the stereoselectivity in its synthesis.
Investigate the mechanism of its dehydration to form isochromene.
Explore its reactivity in copper-catalyzed cross-coupling reactions, where related isochroman syntheses have been studied computationally. nih.gov
By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. This knowledge is invaluable for optimizing existing synthetic methods and designing new, more efficient reactions. bilkent.edu.trescholarship.org
Table 3: Components of Computational Reaction Mechanism Studies
| Component | Description | Information Gained |
| Potential Energy Surface (PES) Mapping | Calculation of energies for reactants, intermediates, transition states, and products. | Provides a comprehensive energetic picture of the reaction pathway. |
| Transition State (TS) Search | Locating the highest energy point along the reaction coordinate. scm.com | Determines the activation energy barrier of the reaction. schrodinger.com |
| Frequency Analysis | Calculation of vibrational frequencies for all stationary points. | Confirms minima (all real frequencies) and transition states (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state. | Confirms that the transition state connects the correct reactants and products. |
| Thermodynamic and Kinetic Analysis | Calculation of activation energies, reaction energies, and rate constants. | Allows for quantitative comparison with experimental data and prediction of reaction outcomes. escholarship.org |
Translational Research and Medicinal Chemistry Applications of Isochroman 4 Ol
Isochroman-4-ol as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to a variety of biological targets with high affinity. mdpi.com This approach has proven to be an effective strategy for generating new drug leads and facilitating their optimization. nih.gov The isochroman (B46142) ring system, a key structural feature, is found in a number of natural products and synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net
The versatility of the isochroman scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. This adaptability makes it a valuable starting point for the development of new drugs targeting a range of diseases. ontosight.ai Research has shown that isochroman derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ability to readily modify the isochroman core allows medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for improved potency, selectivity, and pharmacokinetic profiles.
The chromone (B188151) scaffold, structurally related to isochroman, is also recognized as a privileged structure in medicinal chemistry. nih.govnih.gov The extensive research on chromone derivatives, which exhibit activities such as anticancer, antiviral, and anti-inflammatory effects, further underscores the potential of related heterocyclic systems like isochroman in drug discovery programs. nih.gov
Development of Therapeutic Candidates from this compound Derivatives
The isochroman scaffold has served as a foundation for the development of various therapeutic candidates. For instance, derivatives of isochroman-4-one (B1313559), a closely related structure, have been synthesized and evaluated for their potential in treating cardiovascular diseases and neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net
In the context of cardiovascular research, novel isochroman-4-one derivatives have been designed to possess antihypertensive activity. researchgate.net By coupling nitric oxide (NO) or hydrogen sulfide (B99878) (H2S) releasing donors to the isochroman-4-one core, researchers have created hybrid compounds with enhanced vasodilation efficacy. researchgate.net One such derivative, synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, demonstrated significant antihypertensive effects in spontaneously hypertensive rats. researchgate.net
For the treatment of Alzheimer's disease, isochroman-4-one derivatives have been investigated for their potential as multi-target agents. researchgate.net One study reported the design and synthesis of a series of compounds derived from (±)-7,8-dihydroxy-3-methyl-isochroman-4-one that exhibited potent anti-acetylcholinesterase (AChE) activity and modest antioxidant properties. researchgate.net Further investigation revealed that a lead compound from this series acted as a dual-binding inhibitor of AChE. researchgate.net
The following table summarizes some examples of therapeutic candidates derived from isochroman structures:
| Compound Class | Therapeutic Target/Application | Key Research Finding | Reference |
| H2S-releasing isochroman-4-one derivatives | Antihypertensive | Showed excellent H2S generating ability and moderate to good in vitro vasodilation efficacy. | researchgate.net |
| NO-releasing isochroman-4-one derivatives | Antihypertensive | Comparable blood pressure reduction to the standard drug captopril. | researchgate.net |
| Isochroman-4-one derivatives | Anti-Alzheimer's Disease | Possessed potent anti-acetylcholinesterase (AChE) activity and modest antioxidant activity. | researchgate.net |
| Isochroman mono-carboxylic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors | High potency was associated with the introduction of a dithiolane ring. | mdpi.com |
Strategies for Enhancing Bioavailability and Pharmacokinetic Profiles
A significant challenge in drug development is ensuring that a promising compound has favorable pharmacokinetic properties, including good bioavailability. Several strategies can be employed to enhance the bioavailability and pharmacokinetic profiles of drug candidates, including those derived from the this compound scaffold. patsnap.com These methods can be broadly categorized into formulation-based and chemical modification approaches. patsnap.com
Formulation Strategies:
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption. patsnap.compatsnap.com
Solid Dispersions: Creating a solid dispersion of the drug in a carrier can enhance its solubility and dissolution. nih.gov
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. nih.gov
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility. patsnap.comnih.gov
Chemical Modification Strategies:
Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. patsnap.com This approach can be used to overcome issues like poor solubility or rapid metabolism.
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate. patsnap.com
Bioisosteric Replacement: This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving pharmacokinetic parameters without losing biological activity. numberanalytics.com
The selection of an appropriate strategy depends on the specific physicochemical properties of the this compound derivative .
Lead Optimization and Preclinical Development Initiatives
Once a promising "hit" compound, such as an this compound derivative with desired biological activity, is identified, it enters the lead optimization phase. creative-biostructure.com This iterative process involves the synthesis and testing of analogues to improve key properties like potency, selectivity, stability, and pharmacokinetic parameters. numberanalytics.comcreative-biostructure.com
The goal of lead optimization is to develop a preclinical candidate that has a high probability of success in clinical trials. creative-biostructure.com This involves a multidisciplinary effort that combines medicinal chemistry, in vitro and in vivo pharmacology, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. scienceopen.com
Key strategies employed during lead optimization include:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the structure of the lead compound to understand how different chemical features influence its biological activity and other properties. numberanalytics.com
Computational Modeling: Tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the properties of designed analogues and guide the optimization process. numberanalytics.com
Structural Simplification: In some cases, complex lead compounds can be simplified by removing unnecessary structural elements to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com
Scaffold Hopping and Bioisosteric Replacement: These techniques are used to explore new chemical space and overcome liabilities associated with the initial lead scaffold. numberanalytics.com
Following successful lead optimization, a preclinical candidate is selected for further development. This stage, also known as IND (Investigational New Drug)-enabling studies, involves a comprehensive evaluation of the compound's safety and toxicology profile in various in vitro and in vivo assays before it can be considered for human clinical trials. creative-biostructure.com For example, a lead compound for Alzheimer's disease would undergo rigorous testing in animal models, such as the Morris water maze in rats, to assess its efficacy in improving cognitive deficits. nih.gov
Future Directions and Emerging Research Trends
Exploration of Novel Biocatalytic and Sustainable Synthetic Pathways
The synthesis of isochroman-4-ols has traditionally relied on methods such as the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives and the reduction of isochroman-4-ones. smolecule.comresearchgate.net However, the future of isochroman-4-ol synthesis is increasingly pointing towards biocatalytic and sustainable approaches that offer greater efficiency and environmental compatibility.
A significant advancement in this area is the use of enzymes, such as lipases, for the enantioselective synthesis of isochromanols. core.ac.uk For instance, racemic 5,8-dimethoxy-isochroman-4-ol has been successfully resolved through enzymatic deacetylation, a process that stereospecifically deacetylates one enantiomer while leaving the other intact. core.ac.uk This method highlights the potential of biocatalysis to produce enantiomerically pure compounds, which is crucial for understanding their specific biological activities.
Discovery of New Biological Targets and Elucidation of Comprehensive Mechanisms of Action
Isochroman (B46142) derivatives have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. ontosight.ainih.govsmolecule.com However, a comprehensive understanding of their mechanisms of action and the identification of novel biological targets remain key areas for future research.
Current research indicates that isochroman compounds may exert their effects through interactions with various biological targets like enzymes, receptors, and ion channels. ontosight.ai For example, some derivatives have shown potential to inhibit specific enzymes in metabolic pathways and interact with neurotransmitter receptors, suggesting a role in modulating neurochemical activity. smolecule.com The proposed ability of some pyranonaphthoquinone compounds, which share a structural relationship with isochromans, to act as bioreductive alkylating agents suggests a mechanism involving interaction with nucleophilic targets like DNA. core.ac.uk This interaction could disrupt DNA, RNA, and protein synthesis, leading to the observed biological effects. core.ac.uk
Future investigations will likely focus on:
Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific proteins and cellular pathways that this compound derivatives interact with.
Mechanism Elucidation: Employing advanced biochemical and cell-based assays to unravel the detailed molecular mechanisms underlying their therapeutic effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to understand how different functional groups influence biological activity and target selectivity. nih.gov
Development of this compound-Based Natural Product Analogues with Improved Profiles
Many naturally occurring compounds containing the isochroman moiety, such as the pyranonaphthoquinones, exhibit potent biological activity. core.ac.uk A significant trend in medicinal chemistry is the development of natural product analogues with improved efficacy, selectivity, and pharmacokinetic properties.
Researchers are actively designing and synthesizing novel hybrids of isochroman-4-one (B1313559) derivatives. For example, by coupling isochroman-4-one with moieties like arylpiperazine or nitric oxide donors, scientists have created new compounds with enhanced antihypertensive activity. researchgate.netnih.govnih.gov These hybrid molecules often target specific receptors, such as α1-adrenergic receptors, or introduce new functionalities, like the release of signaling molecules (e.g., NO or H2S), to achieve a more potent and targeted therapeutic effect. researchgate.netnih.govnih.gov
The synthesis of isochroman analogues of known drugs is another promising avenue. For instance, an isochroman analogue of the retinoid-X-receptor (RXR) selective agonist CD3254 has been synthesized and shown to be a potent RXR agonist. mdpi.com This demonstrates the potential of the isochroman scaffold to serve as a template for designing new drugs with improved pharmacological profiles.
Future work in this area will likely involve:
Hybrid Molecule Design: Creating novel hybrid compounds that combine the this compound core with other pharmacologically active fragments to achieve synergistic effects. nih.gov
Bioisosteric Replacement: Replacing parts of existing drug molecules with the this compound scaffold to improve their properties.
Diversity-Oriented Synthesis: Generating libraries of diverse this compound analogues for high-throughput screening against a wide range of biological targets.
Advanced Computational Design and Predictive Modeling for Next-Generation this compound Systems
The integration of advanced computational methods is set to revolutionize the design and discovery of new this compound-based compounds. advanceaec.netunimelb.edu.ausdu.dk Computational tools can accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized in the lab.
Key computational approaches that will shape the future of this compound research include:
Molecular Docking: Simulating the interaction of this compound derivatives with their biological targets to predict binding affinity and mode of interaction. This can help in identifying potential new targets and in designing more potent inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of this compound derivatives to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Machine Learning and Artificial Intelligence: Utilizing machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new molecules with greater accuracy. unimelb.edu.auosti.gov
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound derivatives and their target complexes over time to gain a deeper understanding of their mechanism of action.
These computational approaches will enable a more rational and efficient design of next-generation this compound systems with optimized therapeutic properties. koreascience.kr
Q & A
Q. What criteria distinguish high-quality sources from unreliable ones in this compound research?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-indexed platforms. Verify author credentials and institutional affiliations. Check for methodological transparency, including detailed experimental sections and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
